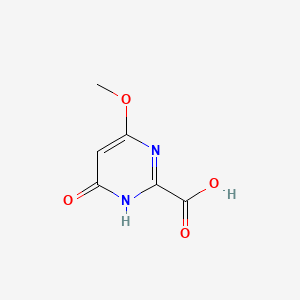
4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H6N2O4 and a molecular weight of 170.12 g/mol This compound is characterized by a pyrimidine ring substituted with hydroxy, methoxy, and carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxy-6-methoxypyrimidine with a carboxylating agent in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dimethyl sulfoxide or ethanol .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product .
化学反応の分析
Types of Reactions
4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-oxo-6-methoxypyrimidine-2-carboxylic acid.
Reduction: Formation of 4-hydroxy-6-methoxypyrimidine-2-methanol.
Substitution: Formation of various substituted pyrimidine derivatives.
科学的研究の応用
4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
作用機序
The mechanism of action of 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with nucleic acids, affecting their function and stability. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4-Hydroxy-2-methoxypyrimidine-5-carboxylic acid
- 6-Hydroxy-4-methoxypyrimidine-2-carboxylic acid
- 4-Hydroxy-6-ethoxypyrimidine-2-carboxylic acid
Uniqueness
4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid (C6H6N2O4) is a heterocyclic organic compound notable for its unique substitution pattern, which imparts distinct chemical and biological properties. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications.
- Molecular Formula : C6H6N2O4
- Molecular Weight : 170.12 g/mol
- Structure : The compound features a pyrimidine ring with a hydroxyl group at position 4, a methoxy group at position 6, and a carboxylic acid group at position 2. This arrangement contributes to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. Its mechanism may involve interaction with bacterial enzymes or cell wall synthesis pathways.
Antioxidant Properties
The presence of the hydroxyl group in the structure allows this compound to scavenge free radicals, thereby exhibiting antioxidant activity. This property is crucial for protecting cells from oxidative stress and may have implications in aging and chronic disease management.
Anticancer Potential
Preliminary studies have suggested that this compound could inhibit cancer cell proliferation. In vitro tests demonstrated significant growth inhibition in various cancer cell lines, indicating a potential role as an anti-cancer agent. The compound's selectivity towards cancer cells over normal cells was particularly noteworthy, providing a favorable therapeutic window.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can act as an inhibitor of certain enzymes by binding to their active sites, thus blocking their activity.
- Nucleic Acid Interaction : It may also interact with nucleic acids, affecting their stability and function, which can be crucial in cancer therapy.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C6H6N2O4 | Hydroxyl at position 4; methoxy at position 6 |
| 4-Hydroxy-2-methoxypyrimidine-5-carboxylic acid | C6H6N2O3 | Hydroxyl at position 5; different substitution pattern |
| 5-Hydroxy-2-methylpyrimidine-4-carboxylic acid | C6H7N3O3 | Additional nitrogen; different functional groups |
特性
IUPAC Name |
4-methoxy-6-oxo-1H-pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-12-4-2-3(9)7-5(8-4)6(10)11/h2H,1H3,(H,10,11)(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYXTOCSGRKZTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC(=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













